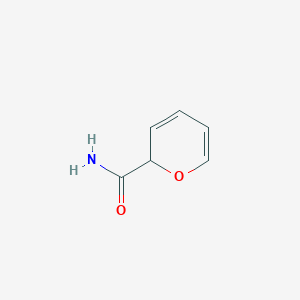

Pyramid

Description

BenchChem offers high-quality Pyramid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pyramid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

358350-41-1 |

|---|---|

Molecular Formula |

C6H7NO2 |

Molecular Weight |

125.13 g/mol |

IUPAC Name |

2H-pyran-2-carboxamide |

InChI |

InChI=1S/C6H7NO2/c7-6(8)5-3-1-2-4-9-5/h1-5H,(H2,7,8) |

InChI Key |

MMTVHLPXGYWNOJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(OC=C1)C(=O)N |

Origin of Product |

United States |

The "Pyramid" Compound: Unraveling a Non-Existent Enigma in Drug Discovery

A comprehensive search of scientific literature and pharmaceutical databases has revealed no registered or widely recognized compound known as "Pyramid" with an established mechanism of action. This suggests that the requested in-depth technical guide on its core mechanism of action cannot be fulfilled as no such specific entity appears to exist in the public domain of scientific research.

While the term "pyramid" is evocative and may be used colloquially or as a codename within specific, private research projects, it does not correspond to a known therapeutic agent or investigational drug with published data. The search for a "Pyramid" compound yielded results for unrelated concepts, including:

-

Pyramidal Neurons: A type of neuron in the brain, which is a fundamental component of the central nervous system but not a compound.

-

Pyramidane: A class of synthetic hydrocarbon molecules with a pyramidal shape, studied in the context of theoretical and organic chemistry, not pharmacology.

-

"PYRAMID" Clinical Trial: This acronym refers to a specific clinical study, but the drug investigated within it is not named "Pyramid." For instance, the "PYRAMID" trial investigated the efficacy of the antiviral drug pimodivir.

It is possible that the query refers to a compound with a pyramidal molecular structure or a drug that targets pyramidal neurons. However, without a more specific identifier, it is impossible to provide the detailed technical guide requested.

Researchers, scientists, and drug development professionals seeking information on a specific compound are encouraged to use its official chemical name, brand name, or investigational code (e.g., LY294002, MK-801) to ensure accurate and targeted retrieval of information.

In the interest of illustrating the type of content that would be provided had a "Pyramid" compound been identified, the following sections provide a hypothetical and illustrative framework for the requested data presentation, experimental protocols, and visualizations.

Hypothetical Data Presentation

Had data been available, it would have been summarized in tables for clarity and comparative analysis.

Table 1: Hypothetical Binding Affinities of "Pyramid" Compound

| Target | Binding Affinity (Ki, nM) | Assay Type |

|---|---|---|

| Kinase X | 15.2 ± 2.1 | Radioligand Binding |

| Receptor Y | 89.7 ± 5.6 | SPR |

| Enzyme Z | 250.4 ± 12.3 | Enzymatic Assay |

Table 2: Hypothetical In Vitro Efficacy of "Pyramid" Compound

| Cell Line | IC50 (µM) | Endpoint |

|---|---|---|

| Cancer Cell Line A | 0.5 ± 0.1 | Proliferation |

| Neuronal Cell Line B | 2.1 ± 0.3 | Apoptosis |

| Immune Cell Line C | > 50 | Cytokine Release |

Illustrative Experimental Protocols

Detailed methodologies are crucial for reproducibility. The following is a hypothetical example of an experimental protocol that would have been included.

Kinase Inhibition Assay (Hypothetical)

-

Reagents: Recombinant human Kinase X, ATP, substrate peptide, "Pyramid" compound, kinase buffer.

-

Procedure:

-

A solution of "Pyramid" compound was serially diluted in DMSO.

-

Kinase X was incubated with the "Pyramid" compound dilutions in a 96-well plate for 20 minutes at room temperature.

-

The kinase reaction was initiated by adding a mixture of ATP and the substrate peptide.

-

The reaction was allowed to proceed for 60 minutes at 30°C.

-

The reaction was stopped, and the amount of phosphorylated substrate was quantified using a luminescence-based assay.

-

Data were normalized to control wells and the IC50 value was calculated using a non-linear regression model.

-

Mandatory Visualizations (Hypothetical)

Visual diagrams are essential for conveying complex biological and experimental information.

Caption: Hypothetical signaling pathway for the "Pyramid" compound.

Caption: Hypothetical workflow for a kinase inhibition assay.

The Pyramidal Molecular Structure: A Technical Guide for Advanced Research and Drug Development

Abstract

This technical guide provides an in-depth exploration of pyramidal molecular geometries, a fundamental structural motif in chemistry with profound implications for material science and pharmacology. We will dissect the theoretical underpinnings of both trigonal and square pyramidal shapes, present key quantitative data, and detail the advanced experimental protocols used for their characterization. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the structure, properties, and practical significance of pyramidal molecules.

Introduction: The Significance of Three-Dimensionality

In the realm of molecular science, three-dimensional structure is paramount. It dictates a molecule's physical properties, reactivity, and, crucially for drug development, its ability to interact with biological targets. Among the fundamental molecular geometries, the pyramidal shape—characterized by a central atom at an apex connected to a triangular or square base of atoms—is of significant interest. This geometry is a direct consequence of the Valence Shell Electron Pair Repulsion (VSEPR) theory, where the presence of a non-bonding lone pair of electrons on the central atom distorts the arrangement of bonding pairs.

Understanding the nuances of pyramidal structures is critical for drug design. The defined spatial arrangement of atoms and the inherent polarity of many pyramidal molecules govern their interaction with the precisely shaped active sites of proteins and enzymes.[1] Furthermore, the stereochemical stability of certain pyramidal molecules, such as P-chiral phosphines, makes them indispensable as ligands in asymmetric catalysis—a cornerstone of modern pharmaceutical synthesis for producing enantiomerically pure drugs.[1] This guide will provide the foundational knowledge and technical details necessary to leverage the unique properties of pyramidal molecules in a research and development context.

Theoretical Framework: VSEPR Theory and Pyramidal Geometries

The Valence Shell Electron Pair Repulsion (VSEPR) theory is a model used to predict the geometry of individual molecules based on minimizing the electrostatic repulsion between electron pairs in the valence shell of a central atom. Pyramidal geometries arise when a central atom has both bonding pairs (X) and at least one lone pair (E) of electrons.

Trigonal Pyramidal Geometry (AX₃E₁)

The most common pyramidal form is the trigonal pyramid. It derives from a tetrahedral electron geometry, where the central atom has four electron domains. When one of these domains is a lone pair, the molecular shape is described as trigonal pyramidal.

-

Designation: AX₃E₁

-

Steric Number: 4 (3 bonding pairs + 1 lone pair)

-

Electron Geometry: Tetrahedral

-

Molecular Geometry: Trigonal Pyramidal

The lone pair is held closer to the central atom's nucleus and exerts a stronger repulsive force than bonding pairs. This lone pair-bonding pair (LP-BP) repulsion is greater than bonding pair-bonding pair (BP-BP) repulsion, causing the bond angles to compress from the ideal tetrahedral angle of 109.5° to approximately 107°, as famously exemplified by ammonia (B1221849) (NH₃).[2] This structural asymmetry and the presence of the lone pair result in a net molecular dipole moment, rendering trigonal pyramidal molecules polar.[3]

Square Pyramidal Geometry (AX₅E₁)

When a central atom has six electron domains (octahedral electron geometry) and one of them is a lone pair, the resulting molecular shape is square pyramidal.

-

Designation: AX₅E₁

-

Steric Number: 6 (5 bonding pairs + 1 lone pair)

-

Electron Geometry: Octahedral

-

Molecular Geometry: Square Pyramidal

The lone pair occupies one of the axial positions to maximize its distance from the bonding pairs. The four atoms in the base are pushed slightly upwards toward the apical atom, away from the lone pair.[4] This results in bond angles between the apical and basal atoms of less than 90°.[5] Like their trigonal counterparts, square pyramidal molecules are typically polar due to their asymmetric structure.[6]

Properties of Pyramidal Molecules

The defining features of pyramidal molecules—their three-dimensional shape, inherent polarity, and in some cases, chirality—give rise to a host of important properties.

Polarity and Dipole Moment

The asymmetrical arrangement of polar bonds and the presence of a lone pair mean that the individual bond dipoles do not cancel out. This results in a net molecular dipole moment, making most pyramidal molecules polar.[7][8] The magnitude of this dipole moment depends on the geometry and the electronegativity difference between the atoms. For instance, ammonia (NH₃) has a significant dipole moment (1.47 D), whereas nitrogen trifluoride (NF₃), despite having more polar bonds, has a very small dipole moment (0.24 D). This is because in NH₃, the N-H bond dipoles and the lone pair dipole are oriented in the same general direction, whereas in NF₃, the highly electronegative fluorine atoms pull electron density away from the nitrogen, creating bond dipoles that oppose the lone pair dipole.[3][9]

Pyramidal Inversion

Trigonal pyramidal molecules, particularly amines, can undergo a rapid "umbrella-like" flipping motion known as pyramidal inversion. In this process, the molecule passes through a planar transition state to invert its configuration.

The energy barrier for this inversion is crucial. For ammonia, the barrier is low (24.2 kJ/mol), and inversion is extremely rapid at room temperature. For phosphines (e.g., PH₃), the barrier is much higher (132 kJ/mol), making inversion very slow. This high inversion barrier allows for the synthesis of stable, chiral phosphines (P-chiral ligands), which are invaluable in asymmetric catalysis for producing specific enantiomers of drug molecules.[1]

Quantitative Molecular Data

The precise geometric parameters of pyramidal molecules are determined experimentally and are critical for computational modeling and understanding intermolecular interactions.

Table 1: Properties of Common Trigonal Pyramidal (AX₃E₁) Molecules

| Molecule | Central Atom Hybridization | Bond Angle (°) | Bond Length (Å) | Dipole Moment (D) |

| Ammonia (NH₃) | sp³ | 107.8 | 1.017 | 1.47 |

| Nitrogen Trifluoride (NF₃) | sp³ | 102.5 | 1.365 | 0.24 |

| Phosphine (B1218219) (PH₃) | sp³ | 93.5 | 1.419 | 0.58 |

| Arsine (AsH₃) | sp³ | 91.8 | 1.519 | 0.20 |

Data sourced from multiple references.[2][3][10]

Table 2: Properties of Common Square Pyramidal (AX₅E₁) Molecules

| Molecule | Central Atom Hybridization | Apical-Basal Bond Angle (°) | Bond Length (Apical, Å) | Bond Length (Basal, Å) | Dipole Moment (D) |

| Bromine Pentafluoride (BrF₅) | sp³d² | ~84.8 | ~1.68 | ~1.77 | 1.51 |

| Iodine Pentafluoride (IF₅) | sp³d² | ~81.9 | 1.844 | 1.869 | 2.18 |

Data sourced from multiple references.[5][11]

Experimental Protocols for Characterization

Determining the precise three-dimensional structure of a pyramidal molecule requires a combination of spectroscopic and analytical techniques.

Single-Crystal X-ray Crystallography

X-ray crystallography is the gold standard for unambiguously determining the solid-state structure of a molecule, providing precise bond lengths, bond angles, and atom connectivity.

Methodology:

-

Crystal Growth: The first and often most challenging step is to grow a high-quality single crystal (typically >0.1 mm) of the compound.[3] This is achieved by slow evaporation of a solvent, vapor diffusion, or slow cooling of a supersaturated solution. The goal is a pure, ordered lattice with no significant defects.[3]

-

Mounting and Data Collection: The crystal is mounted on a goniometer, which orients it precisely within an X-ray beam. As the crystal is rotated, a monochromatic X-ray beam is diffracted by the electron clouds of the atoms, producing a unique diffraction pattern of spots (reflections) that are recorded by a detector.[3]

-

Structure Solution (The Phase Problem): The detector measures the intensity of the diffracted spots, which relates to the amplitude of the X-ray waves. However, the phase information is lost. For small molecules, this "phase problem" is typically solved using computational direct methods.

-

Model Building and Refinement: The solved phases and measured amplitudes are used to calculate an electron density map. An atomic model is built into this map. This initial model is then computationally refined, adjusting atomic positions to achieve the best possible fit between the calculated diffraction pattern and the experimentally observed data. The final output is a highly accurate 3D model of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining molecular structure in solution. A combination of 1D and 2D experiments can elucidate atom connectivity and through-space relationships.

Methodology:

-

1D ¹H NMR: This is the starting point. It provides information on the number of chemically distinct protons, their local electronic environment (chemical shift), their relative numbers (integration), and the number of neighboring protons (spin-spin splitting/multiplicity).[8]

-

1D ¹³C NMR & DEPT: The ¹³C spectrum reveals the number of unique carbon environments. A Distortionless Enhancement by Polarization Transfer (DEPT) experiment is then used to distinguish between CH₃, CH₂, CH, and quaternary carbons.[8]

-

2D COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). Cross-peaks in the 2D spectrum connect coupled protons, allowing for the tracing of spin systems through the molecule's backbone.[8]

-

2D HSQC/HMQC (Heteronuclear Correlation): The Heteronuclear Single Quantum Coherence (HSQC) or Multiple Quantum Coherence (HMQC) experiment correlates protons directly to the carbons they are attached to. This allows for the unambiguous assignment of ¹³C peaks based on their attached, already-assigned protons.

-

2D HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are separated by multiple bonds (typically 2-4 bonds). This is crucial for connecting fragments identified via COSY and for identifying connections across heteroatoms or quaternary carbons.

-

2D NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space (<5 Å), regardless of whether they are connected through bonds. This is essential for determining stereochemistry and the 3D conformation of the molecule in solution.

Vibrational Spectroscopy (IR and Raman)

Infrared (IR) and Raman spectroscopy probe the vibrational modes of molecular bonds. They are complementary techniques used primarily for identifying the presence of specific functional groups.

-

Infrared (IR) Spectroscopy: A vibration is IR active if it causes a change in the molecule's net dipole moment. It is particularly sensitive to polar bonds like C=O, O-H, and N-H.

-

Raman Spectroscopy: A vibration is Raman active if it causes a change in the molecule's polarizability. It is highly sensitive to symmetric, non-polar bonds like C-C, C=C, and C≡C.

For a pyramidal molecule (e.g., belonging to the C₃ᵥ point group), all vibrational modes are typically active in both IR and Raman spectra, as these molecules lack a center of inversion.[9] Analysis of the specific frequencies can confirm the presence of bonds and infer structural information.

Application in Drug Development: Asymmetric Catalysis

The structural rigidity and chirality of P-stereogenic phosphines make them elite ligands in transition metal-catalyzed asymmetric reactions. These reactions are vital for synthesizing single-enantiomer drugs, where often only one enantiomer provides the therapeutic effect while the other can be inactive or harmful.[1]

A prominent example is the Rhodium-catalyzed asymmetric hydrogenation of prochiral olefins, a key reaction in the synthesis of chiral amino acids and other pharmaceutical building blocks.

In this cycle, the chiral phosphine ligand (PP) creates a specific three-dimensional environment around the rhodium metal center. When the prochiral substrate binds, it does so in a preferred orientation to minimize steric hindrance with the ligand. The subsequent delivery of hydrogen (via oxidative addition and hydride migration) occurs on a specific face of the double bond, leading to the formation of one enantiomer of the product in high excess. The design and synthesis of novel P-chiral phosphine ligands with unique pyramidal geometries remains an active and vital area of research in pharmaceutical development.

Conclusion

Pyramidal molecular structures, governed by the principles of VSEPR theory, are a fundamental geometry in chemistry. Their inherent polarity, three-dimensional architecture, and the dynamic process of pyramidal inversion give rise to unique properties that are leveraged in diverse scientific fields. For researchers in drug development, a thorough understanding of this geometry is not merely academic; it is essential for structure-based drug design and for the creation of advanced catalytic systems that enable the efficient synthesis of complex, chirally pure pharmaceuticals. The continued application of advanced characterization techniques will further illuminate the structure-function relationships of these important molecules, paving the way for future innovations.

References

- 1. ias.ac.in [ias.ac.in]

- 2. quora.com [quora.com]

- 3. Compare the dipole moment of NH3 and NF3 | Filo [askfilo.com]

- 4. youtube.com [youtube.com]

- 5. scientificpakistan.com [scientificpakistan.com]

- 6. Bromine Pentafluoride Polarity Explained_Chemicalbook [chemicalbook.com]

- 7. quora.com [quora.com]

- 8. bond - Dipole moment in NF3 versus NH3 - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 9. brainly.in [brainly.in]

- 10. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 11. homework.study.com [homework.study.com]

"Pyramid" in Cell Signaling: An Analysis of Current Biological Understanding

Initial searches for a specific protein or molecule named "Pyramid" with a direct, established role in cell signaling did not yield a singular, recognized entity. The term "pyramid" in the context of cellular biology and signaling appears to be descriptive of structural shapes, conceptual models, or synthetic nanostructures rather than a specific, named protein participating in a signaling cascade.

However, the term emerges in several distinct and important areas of cell biology that are relevant to signaling:

-

Structural Descriptions of Proteins: The term "pyramid-like structure" is used to describe the conformation of certain proteins or protein domains involved in signaling. For example, the Hrs1 protein, which is involved in receptor-mediated endocytosis, forms a pyramid-like structure with its VHS domain at the base and the FYVE domain at the top[1]. Similarly, the cancer-causing K-Ras protein is described as having a "pyramid-like structure," and its orientation at the cell membrane, which dictates its activity, is a key focus of study[2]. These descriptions are crucial for understanding the structure-function relationship of these signaling proteins.

-

DNA Nanostructures for Probing Signaling: "Pyramid DNA" refers to small, tetrahedral DNA nanostructures synthesized for various applications in cellular biology, including the investigation of cell signaling[3]. These synthetic pyramids can be used to emulate ligands and study the spatial dynamics of receptor-ligand interactions. For instance, they have been employed to understand how the distribution of ephrin-A5 affects the activation of the EphA2 receptor and how antigen distribution modulates B-cell activation[3]. These DNA pyramids can also serve as cell membrane anchors to study cell-cell interactions critical for processes like paracrine signaling[3].

-

Viral Egress Structures: Some archaeal viruses construct a "pyramid" structure for exiting their host cells. The Sulfolobus islandicus rod-shaped virus 2 (SIRV2) encodes a protein called PVAP, which assembles into sevenfold symmetric, virus-associated pyramids (VAPs) in the host cell membrane[4]. At the end of the viral replication cycle, these pyramids open, creating pores for the virus to escape[4]. This represents a unique, virally-driven structural interaction with the host cell membrane.

-

Conceptual Models of Biological Organization: The "pyramid" is used as a metaphor to describe the hierarchical organization of life, from atoms and molecules at the peak to the entire biosphere at the base[5][6]. In systems biology, a "complexity pyramid" illustrates how simple components like genes and proteins organize into more complex motifs, pathways, and functional modules that govern cellular function[7]. This conceptual framework helps in understanding the multi-layered nature of cellular information processing and signaling.

-

Pyramidal Cells in Neuroscience: While distinct from a single signaling molecule, "pyramid cells" (or pyramidal neurons) are a fundamental component of the cerebral cortex and hippocampus. The signaling properties of these cells are a major area of research in neuroscience. For example, the Src-like adaptor protein 1 (SLAP-1) is expressed in pyramid cells and may play a role in axon guidance through interactions with EphA receptors[8].

References

- 1. VHS Protein Domain | Cell Signaling Technology [cellsignal.com]

- 2. Supercomputers Reveal How Cell Membranes Keep Cancer-Causing Proteins Turned Off | CWRU Newsroom | Case Western Reserve University [case.edu]

- 3. azolifesciences.com [azolifesciences.com]

- 4. pnas.org [pnas.org]

- 5. The Pyramid Of Life [thoughtco.com]

- 6. Chapter 2: Organization of Life – Human Biology [slcc.pressbooks.pub]

- 7. barabasi.com [barabasi.com]

- 8. The Emerging and Diverse Roles of Src-Like Adaptor Proteins in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

Discovery and History of the Pyramid™ Platform

As the user's request for a "Pyramid" compound likely refers to the influential Pyramid™ drug discovery platform by Astex Pharmaceuticals, this technical guide will provide an in-depth overview of this pioneering technology. The Pyramid™ platform is a cornerstone of fragment-based drug discovery (FBDD), a revolutionary approach that has reshaped the landscape of modern medicinal chemistry.

Astex Pharmaceuticals, founded in 1999 by Sir Tom Blundell, Chris Abell, and Harren Jhoti, is widely recognized as a pioneer in the field of FBDD.[1] In fact, scientists at Astex were the first to coin the term "fragment-based drug discovery" in a landmark 2002 publication.[2] The company's proprietary Pyramid™ platform was developed to systematically and efficiently implement the principles of FBDD, moving away from the brute-force methods of traditional high-throughput screening (HTS).[2][3]

The core philosophy of the Pyramid™ platform is to start with very small, low-molecular-weight compounds, or "fragments" (typically <300 Da), which, despite their weak binding affinities, can form highly efficient interactions with a biological target.[2] By identifying these initial binding events with high precision, the platform facilitates a more rational, structure-guided process of evolving these fragments into potent and selective drug candidates. This approach is designed to reduce attrition during drug development and generate higher quality leads with optimized pharmacokinetic properties.[2]

Over the years, the Pyramid™ platform has been instrumental in the discovery of several approved drugs, including:

-

Kisqali® (ribociclib): A CDK4/6 inhibitor for breast cancer.[1][4]

-

Balversa® (erdafitinib): An FGFR inhibitor for urothelial carcinoma.[1][4]

-

Truqap® (capivasertib): A first-in-class AKT inhibitor for breast cancer.[5]

-

AT7519: A multi-CDK inhibitor that has been evaluated in clinical trials for various cancers.[6]

The Pyramid™ Platform: A Technical Overview of the FBDD Workflow

The Pyramid™ platform integrates a suite of biophysical techniques and computational methods to prosecute a target from initial fragment screening to lead optimization. The general workflow is a cyclical process of screening, structural characterization, and chemical elaboration.

Caption: The iterative workflow of the Pyramid™ fragment-based drug discovery platform.

Experimental Protocols

The Pyramid™ platform relies on a variety of high-sensitivity biophysical techniques to detect the weak binding of fragments to their target proteins. What follows are generalized protocols for the key experimental methodologies employed.

X-Ray Crystallography for Fragment Screening

X-ray crystallography is a cornerstone of the Pyramid™ platform, providing high-resolution structural information of fragment-protein interactions that guides the drug design process.

Methodology:

-

Protein Crystallization: The target protein is expressed, purified, and crystallized to produce well-ordered crystals that diffract to high resolution (<2.5 Å).

-

Fragment Soaking or Co-crystallization:

-

Soaking: Crystals are transferred to a solution containing a high concentration of the fragment (or a cocktail of fragments) and a cryoprotectant. The fragments diffuse into the crystal lattice and bind to the protein.

-

Co-crystallization: The protein and fragment are mixed prior to crystallization, allowing the complex to form in solution before the crystal lattice is formed.

-

-

X-ray Diffraction Data Collection: The crystals are flash-cooled in liquid nitrogen and exposed to a high-intensity X-ray beam, typically at a synchrotron source. The diffraction pattern is recorded on a detector.

-

Structure Determination and Analysis: The diffraction data is processed to generate an electron density map. The structure of the protein-fragment complex is then built into this map and refined. Difference maps (Fo-Fc) are used to unambiguously identify the bound fragment and its binding pose.[7]

Caption: Workflow for X-ray crystallography-based fragment screening.

NMR Spectroscopy for Fragment Screening

NMR spectroscopy is a powerful solution-phase technique for identifying and characterizing fragment binding, particularly for targets that are difficult to crystallize.

Methodology:

-

Sample Preparation:

-

Protein-observed NMR: Requires isotopically labeled (¹⁵N, ¹³C) protein. The protein is prepared in a suitable buffer, and a reference spectrum (e.g., ¹H-¹⁵N HSQC) is acquired.

-

Ligand-observed NMR: Uses unlabeled protein and fragments. Fragments are often screened in cocktails.

-

-

Screening:

-

Protein-observed: Fragments are added to the labeled protein sample, and changes in the protein's spectrum are monitored. Chemical shift perturbations (CSPs) indicate binding and can map the binding site.

-

Ligand-observed: Techniques like Saturation Transfer Difference (STD) NMR or Water-LOGSY are used. These experiments selectively detect signals from fragments that have bound to the protein.

-

-

Hit Validation and Affinity Determination: Hits are confirmed by re-screening individual compounds. Binding affinities (Kd) can be estimated by titrating the fragment into the protein sample and monitoring the changes in the NMR signal.[8][9]

Cryo-Electron Microscopy (Cryo-EM) for Fragment Screening

Astex has been a pioneer in adapting cryo-EM for FBDD, particularly for large proteins and complexes that are intractable to X-ray crystallography and NMR.[10][11][12][13]

Methodology:

-

Sample Preparation: The purified protein-fragment complex is applied to a cryo-EM grid, which is then rapidly plunge-frozen in liquid ethane (B1197151) to vitrify the sample.

-

Data Collection: The frozen grid is imaged in a transmission electron microscope, and a large dataset of particle images is collected.

-

Image Processing and 3D Reconstruction: The particle images are processed to generate a high-resolution 3D reconstruction of the protein-fragment complex.

-

Model Building and Analysis: An atomic model of the complex is built into the cryo-EM density map, allowing for the visualization of the fragment's binding mode.

Quantitative Data from Pyramid™ Platform Success Stories

The success of the Pyramid™ platform is best illustrated by the progression of weakly binding fragments to potent, clinically approved drugs. The following tables summarize key quantitative data from the discovery of several notable drugs.

Table 1: Discovery of AT7519 (CDK Inhibitor)

| Compound | Structure | CDK2 IC₅₀ (nM) | Ligand Efficiency (LE) |

| Indazole Fragment | >100,000 | 0.49 | |

| Intermediate | 1,000 | 0.38 | |

| AT7519 | 47 | 0.35 |

Data sourced from Wyatt et al., J Med Chem, 2008.

Table 2: Discovery of Capivasertib (AKT Inhibitor)

| Compound | Structure | AKT1 IC₅₀ (nM) | Notes |

| 7-Azaindole Fragment | ~250,000 | Initial fragment hit identified through screening. | |

| Intermediate Series | 100-1,000 | Optimization of the fragment hit led to improved potency. | |

| Capivasertib | ~10 | Potent and selective AKT inhibitor. |

Data derived from descriptions in various publications.[14][15]

Signaling Pathways Targeted by Pyramid™-Discovered Drugs

The drugs discovered through the Pyramid™ platform target key signaling pathways implicated in cancer.

CDK4/6 Pathway and Ribociclib (B560063)

Ribociclib is a selective inhibitor of Cyclin-Dependent Kinases 4 and 6 (CDK4/6), which are key regulators of the cell cycle. In many cancers, the CDK4/6 pathway is hyperactivated, leading to uncontrolled cell proliferation. Ribociclib restores cell cycle control by blocking the phosphorylation of the retinoblastoma protein (Rb).[16][17]

Caption: Inhibition of the CDK4/6 pathway by Ribociclib, preventing cell cycle progression.

PI3K/AKT/mTOR Pathway and Capivasertib

Capivasertib is a potent inhibitor of the AKT protein kinase, a central node in the PI3K/AKT/mTOR signaling pathway. This pathway is frequently dysregulated in cancer, promoting cell survival and proliferation. Capivasertib blocks the downstream signaling from AKT, thereby inducing apoptosis in cancer cells.[5][18][19][20][21]

Caption: Capivasertib inhibits the PI3K/AKT/mTOR signaling pathway by targeting AKT.

FGFR Signaling Pathway and Erdafitinib

Erdafitinib is an inhibitor of the Fibroblast Growth Factor Receptors (FGFRs). Aberrant FGFR signaling, due to mutations or amplifications, can drive the growth of various cancers. Erdafitinib binds to the ATP-binding pocket of FGFRs, inhibiting their kinase activity and blocking downstream signaling pathways such as the RAS-MAPK pathway.[2][22][23][24][25]

Caption: Erdafitinib blocks the FGFR signaling cascade, inhibiting cancer cell proliferation.

This technical guide provides a comprehensive overview of the Pyramid™ platform, from its historical development to its practical application in discovering novel therapeutics. The integration of advanced biophysical techniques, structural biology, and computational chemistry has established the Pyramid™ platform as a powerful engine for modern drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]

- 3. Pyramid™ Discovery Platform – Astex [astx.com]

- 4. investeurope.eu [investeurope.eu]

- 5. researchgate.net [researchgate.net]

- 6. Identification of N-(4-piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a novel cyclin dependent kinase inhibitor using fragment-based X-ray crystallography and structure based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. renafobis.fr [renafobis.fr]

- 8. creative-biostructure.com [creative-biostructure.com]

- 9. Fragment-Based Drug Discovery Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Fragment-based drug discovery using cryo-EM - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Fragment-based drug discovery using cryo-EM — IMpaCT [itqb.unl.pt]

- 13. Fragment Based Drug Discovery- Cryo EM - Membrane Protein [thermofisher.com]

- 14. icr.ac.uk [icr.ac.uk]

- 15. labiotech.eu [labiotech.eu]

- 16. CDK4 and CDK6 kinases: from basic science to cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Discovery and development of novel therapies in advanced breast cancer: rapid development of ribociclib - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. youtube.com [youtube.com]

- 21. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

"Pyramid" Compound: A Review of Its Effects on Cellular Pathways

A comprehensive analysis of a specific therapeutic compound requires precise identification. Currently, a singular compound formally designated as "Pyramid" with established effects on cellular pathways is not identifiable in publicly available scientific literature. The term "pyramid" appears in various scientific contexts, including drug discovery platforms, chemical structure nomenclature, and as a descriptor for classes of chemical compounds, but does not refer to a specific, singular agent.

For the purpose of this guide, and to provide relevant information, we will focus on a class of compounds that incorporates a "pyrimidine" core, which is structurally related to the query and has well-documented effects on cellular pathways. Specifically, we will discuss phenylpyrazolo[3,4-d]pyrimidine derivatives , which have been investigated for their anticancer properties.[1]

Overview of Phenylpyrazolo[3,4-d]pyrimidine Derivatives

Phenylpyrazolo[3,4-d]pyrimidine is a heterocyclic scaffold that has garnered significant interest in drug discovery due to its diverse biological activities, including antiproliferative effects against various cancer cell lines.[1] Researchers have synthesized and evaluated numerous analogs of this core structure to identify potent and selective anticancer agents.

Effects on Cellular Pathways

Mechanistic studies have revealed that these compounds can modulate several key signaling pathways critical to cancer progression. By targeting multiple pathways, these agents may help to counteract tumor resistance mechanisms.[1]

Cell Cycle Regulation and Oncogenic Signaling

-

p53 Pathway: These compounds have been shown to modulate the p53 tumor suppressor pathway, which is crucial for regulating the cell cycle and inducing apoptosis in response to cellular stress.

-

Kras Signaling: Effects on the Kras oncogenic signaling pathway have been observed. Kras is a frequently mutated oncogene that drives tumor growth and proliferation.[1]

Apoptosis Induction

-

BAX and Caspase 3: The compounds have been found to influence the expression or activity of pro-apoptotic proteins such as BAX and caspase 3, leading to programmed cell death in cancer cells.[1]

Inflammatory Response

-

IL-6, TNF-α, and NF-κB: Modulation of inflammatory pathways involving Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), and Nuclear Factor kappa B (NF-κB) has been reported. Chronic inflammation is a known contributor to cancer development.[1]

Autophagy Regulation

-

PI3K/Akt/mTOR Pathway: These derivatives can affect the phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (B549165) (mTOR) signaling cascade, a central regulator of cellular growth, proliferation, and autophagy.[1]

Metastasis

-

MMP-9: The activity of Matrix metalloproteinase-9 (MMP-9), an enzyme involved in the degradation of the extracellular matrix and crucial for cancer cell invasion and metastasis, can be altered by these compounds.[1]

A diagram of the affected signaling pathways is presented below.

Quantitative Data Summary

The cytotoxic effects of newly synthesized aryl analogs of phenylpyrazolo[3,4-d]pyrimidine were evaluated against a panel of cancer cell lines, including MCF-7 (breast cancer), HCT116 (colon cancer), and HepG2 (liver cancer).[1] The quantitative data, typically represented as IC₅₀ values (the concentration of a drug that is required for 50% inhibition in vitro), would be summarized from specific studies. For the purpose of this guide, a representative table structure is provided below.

| Compound ID | Target Cell Line | IC₅₀ (µM) | Reference Drug (e.g., Doxorubicin) IC₅₀ (µM) |

| Analog 1 | MCF-7 | Data value | Data value |

| Analog 1 | HCT116 | Data value | Data value |

| Analog 2 | MCF-7 | Data value | Data value |

| Analog 2 | HCT116 | Data value | Data value |

| Analog 3 | HepG2 | Data value | Data value |

Note: Specific IC₅₀ values are dependent on the exact chemical structure of the analog and the specific experimental conditions. These would be populated from primary research articles.

Experimental Protocols

The evaluation of these compounds involves a series of standard in vitro assays to determine their biological activity.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of the compounds on cancer cell lines.

-

Cell Seeding: Cancer cells (e.g., MCF-7, HCT116) are seeded into 96-well plates at a specific density (e.g., 5x10³ cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).

-

Compound Treatment: The cells are then treated with various concentrations of the synthesized compounds for a specified duration (e.g., 48-72 hours).

-

MTT Incubation: After the treatment period, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 3-4 hours. Viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Data Acquisition: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined by plotting cell viability against compound concentration.

Below is a workflow diagram for a typical cell viability assay.

Western Blot Analysis

This technique is used to detect and quantify changes in the expression levels of specific proteins involved in the targeted cellular pathways (e.g., p53, Akt, MMP-9).

-

Protein Extraction: Cells are treated with the compound, harvested, and lysed to extract total cellular proteins.

-

Protein Quantification: The concentration of protein in the lysates is determined using a standard method (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein overnight at 4°C.

-

Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. The intensity of the bands corresponds to the level of protein expression.

Disclaimer: This document is intended for informational purposes for a technical audience. The information provided is based on a class of compounds and should not be interpreted as data for a specific, marketed drug named "Pyramid." Further research into specific phenylpyrazolo[3,4-d]pyrimidine derivatives is necessary to understand the precise therapeutic potential and mechanisms of individual compounds.

References

In-Vitro Profile of Novel Pyrrolopyrimidine Derivatives: A Technical Overview

Introduction

This technical guide provides an in-depth analysis of the initial in-vitro studies of a novel class of fused pyrrolopyrimidine derivatives. While a specific compound designated "Pyramid" has not been identified in the reviewed literature, this document focuses on a well-characterized series of pyrrolopyrimidine compounds that have demonstrated significant antioxidant and anti-inflammatory properties. The data and protocols presented herein are synthesized from a key study in the field to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the foundational pre-clinical assessments of these promising molecules.

The core structure of the discussed compounds is based on a pyrrolo[3,2-e][1][2][3]triazolo[4,3-c]pyrimidine scaffold. This guide will detail the in-vitro methodologies employed to assess their biological activity, present the quantitative outcomes in structured tables, and visualize the implicated signaling pathways and experimental workflows.

Quantitative Data Summary

The following tables summarize the key quantitative data from the initial in-vitro evaluations of the most potent pyrrolopyrimidine derivatives, identified as compounds 3a , 4b , and 8e .

Table 1: In-Vitro Antioxidant Activity (DPPH Radical Scavenging Assay)

| Compound | Concentration (µg/mL) | % Inhibition | IC₅₀ (µg/mL) |

| 3a | 1000 | 75.3 ± 1.2 | 662.6 |

| 500 | 49.1 ± 0.9 | ||

| 250 | 25.4 ± 0.5 | ||

| 125 | 13.8 ± 0.3 | ||

| 4b | 1000 | 88.2 ± 1.5 | 566.8 |

| 500 | 58.7 ± 1.1 | ||

| 250 | 31.2 ± 0.6 | ||

| 125 | 17.5 ± 0.4 | ||

| 8e | 1000 | 69.4 ± 1.3 | 720.4 |

| 500 | 42.6 ± 0.8 | ||

| 250 | 21.9 ± 0.4 | ||

| 125 | 11.2 ± 0.2 | ||

| BHT (Standard) | 1000 | 95.1 ± 1.8 | 525.7 |

| 500 | 65.4 ± 1.3 | ||

| 250 | 38.9 ± 0.7 | ||

| 125 | 20.1 ± 0.4 |

Data are presented as mean ± standard deviation.

Table 2: In-Vitro Anti-inflammatory Activity (Nitric Oxide Inhibition in LPS-stimulated RAW 264.7 cells)

| Compound | Concentration (µM) | % NO Inhibition | IC₅₀ (µM) |

| 3a | 100 | 85.2 ± 1.6 | 58.7 |

| 50 | 56.3 ± 1.1 | ||

| 25 | 29.8 ± 0.6 | ||

| 12.5 | 15.1 ± 0.3 | ||

| 4b | 100 | 92.7 ± 1.8 | 53.9 |

| 50 | 61.5 ± 1.2 | ||

| 25 | 33.4 ± 0.7 | ||

| 12.5 | 18.2 ± 0.4 | ||

| 8e | 100 | 78.9 ± 1.5 | 63.3 |

| 50 | 51.2 ± 1.0 | ||

| 25 | 26.7 ± 0.5 | ||

| 12.5 | 13.9 ± 0.3 | ||

| Dexamethasone (Standard) | 100 | 98.4 ± 1.9 | 50.8 |

| 50 | 68.2 ± 1.3 | ||

| 25 | 39.1 ± 0.8 | ||

| 12.5 | 21.3 ± 0.4 |

Data are presented as mean ± standard deviation.

Table 3: Cytotoxicity Assay (MTT) in RAW 264.7 Macrophages

| Compound | Concentration (µM) | % Cell Viability | CC₅₀ (µM) |

| 3a | 100 | 89.4 ± 1.7 | >100 |

| 4b | 100 | 91.2 ± 1.8 | >100 |

| 8e | 100 | 87.8 ± 1.6 | >100 |

Data are presented as mean ± standard deviation.

Experimental Protocols

1. DPPH Radical Scavenging Assay (Antioxidant Activity)

This assay evaluates the ability of the compounds to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).

-

Preparation of Reagents: A 0.1 mM solution of DPPH in methanol (B129727) was prepared. The test compounds and the standard (Butylated Hydroxytoluene - BHT) were prepared in methanol at various concentrations (125, 250, 500, and 1000 µg/mL).

-

Assay Procedure:

-

1 mL of the DPPH solution was added to 1 mL of each compound concentration.

-

The mixture was shaken vigorously and allowed to stand at room temperature in the dark for 30 minutes.

-

The absorbance of the resulting solution was measured at 517 nm using a spectrophotometer.

-

Methanol was used as the blank.

-

-

Calculation: The percentage of DPPH scavenging activity was calculated using the formula: % Inhibition = [(A₀ - A₁) / A₀] × 100 where A₀ is the absorbance of the control (DPPH solution without compound) and A₁ is the absorbance in the presence of the compound.

-

IC₅₀ Determination: The IC₅₀ value, the concentration of the compound that scavenges 50% of the DPPH radicals, was determined by plotting the percentage of inhibition against the compound concentration.

2. Nitric Oxide (NO) Inhibition Assay (Anti-inflammatory Activity)

This assay measures the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

-

Cell Culture: RAW 264.7 cells were cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ humidified incubator.

-

Assay Procedure:

-

Cells were seeded in a 96-well plate at a density of 1 x 10⁵ cells/well and allowed to adhere for 24 hours.

-

The medium was replaced with fresh medium containing the test compounds at various concentrations (12.5, 25, 50, and 100 µM) and LPS (1 µg/mL) for 24 hours. Dexamethasone was used as the standard.

-

After incubation, 100 µL of the cell culture supernatant was mixed with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

The absorbance of the mixture was measured at 540 nm.

-

-

Calculation: The amount of nitrite (B80452) in the supernatant was calculated from a sodium nitrite standard curve. The percentage of NO inhibition was calculated relative to the LPS-stimulated control.

3. MTT Assay (Cytotoxicity)

This assay assesses the metabolic activity of cells and is used to determine the cytotoxicity of the compounds.

-

Cell Culture: RAW 264.7 cells were cultured as described for the NO inhibition assay.

-

Assay Procedure:

-

Cells were seeded in a 96-well plate and treated with the test compounds at a concentration of 100 µM for 24 hours.

-

After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plate was incubated for another 4 hours.

-

The medium was removed, and 150 µL of DMSO was added to dissolve the formazan (B1609692) crystals.

-

The absorbance was measured at 570 nm.

-

-

Calculation: The percentage of cell viability was calculated relative to the untreated control cells.

Visualization of Pathways and Workflows

Signaling Pathway of TLR4-mediated Inflammation

The following diagram illustrates the signaling cascade initiated by the activation of Toll-like receptor 4 (TLR4) by LPS, leading to the production of pro-inflammatory mediators like nitric oxide. The pyrrolopyrimidine derivatives are hypothesized to inhibit this pathway.

Caption: TLR4 signaling cascade leading to nitric oxide production.

Experimental Workflow for In-Vitro Anti-inflammatory Assay

This diagram outlines the sequential steps involved in the nitric oxide inhibition assay.

Caption: Workflow for the in-vitro nitric oxide inhibition assay.

References

- 1. Novel pyrrolopyrimidine derivatives: design, synthesis, molecular docking, molecular simulations and biological evaluations as antioxidant and anti-inflammatory agents | Semantic Scholar [semanticscholar.org]

- 2. tandfonline.com [tandfonline.com]

- 3. Novel pyrrolopyrimidine derivatives: design, synthesis, molecular docking, molecular simulations and biological evaluations as antioxidant and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

The Therapeutic Potential of the Pyramid™ Platform: A Technical Guide to Fragment-Based Drug Discovery

For Immediate Release

CAMBRIDGE, UK – December 19, 2025 – This whitepaper provides an in-depth technical overview of the Pyramid™ platform, a proprietary fragment-based drug discovery (FBDD) engine developed by Astex Pharmaceuticals. The Pyramid™ platform has emerged as a powerful alternative to traditional high-throughput screening (HTS), consistently delivering high-quality clinical candidates for a range of therapeutic targets, including those previously considered "intractable."[1] This guide is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the core principles, experimental methodologies, and successful applications of this innovative platform.

The central tenet of the Pyramid™ platform is the principle of fragment-based drug discovery, a methodology that Astex has pioneered.[1][2] This approach utilizes small, low-molecular-weight compounds, or "fragments," to probe the binding sites of protein targets. By starting with these less complex molecules, FBDD can more efficiently explore chemical space and identify high-quality, "atom-efficient" starting points for drug design.[3]

Core Principles of the Pyramid™ Platform

The Pyramid™ platform is built on a foundation of carefully curated fragment libraries and highly sensitive biophysical screening techniques. This combination allows for the identification of weak but highly efficient binding events, which are then optimized into potent and selective drug candidates through a structure-guided process.

The Fragment Library: Adherence to the "Rule of Three"

The quality of the fragment library is paramount to the success of any FBDD campaign. The Astex fragment library is a proprietary collection of carefully selected and synthesized compounds that adhere to the "Rule of Three".[4] This principle dictates that fragments should ideally possess:

| Parameter | Threshold |

| Molecular Weight (MW) | < 300 Da |

| Number of Hydrogen Bond Donors | ≤ 3 |

| Number of Hydrogen Bond Acceptors | ≤ 3 |

| Calculated LogP (cLogP) | ≤ 3 |

Table 1: The "Rule of Three" for Fragment Library Design.[4][5]

This stringent selection process ensures that the fragments are small, possess favorable physicochemical properties, and are more likely to form high-quality interactions with the target protein. The Astex library also includes many non-commercial, hand-crafted molecules, providing access to unique chemical matter.[6]

Quantitative Metrics for Hit Prioritization

A key aspect of the Pyramid™ platform is the use of quantitative metrics to evaluate and prioritize fragment hits. The most critical of these is Ligand Efficiency (LE) , which measures the binding energy of a compound per heavy (non-hydrogen) atom. A minimum LE of 0.3 is generally considered a promising starting point for fragment optimization.[7]

As fragments are elaborated into larger, more potent molecules, another metric, Ligand-Lipophilicity Efficiency (LLE) , becomes crucial. LLE is defined as the difference between the pIC50 (or pKi) and the cLogP of a compound. An LLE of 5-7 or greater is often targeted for lead compounds, ensuring that potency increases are not solely driven by undesirable increases in lipophilicity.[7][8]

| Metric | Formula | Target Value for Fragments | Target Value for Leads |

| Ligand Efficiency (LE) | (Binding Energy in kcal/mol) / (Number of Heavy Atoms) | ≥ 0.3 | Maintained or improved |

| Ligand-Lipophilicity Efficiency (LLE) | pIC50 - cLogP | Not applicable | 5 - 7 or greater |

Table 2: Key Quantitative Metrics in the Pyramid™ Platform.[7][8]

Experimental Protocols

The Pyramid™ platform integrates a suite of high-sensitivity biophysical techniques to detect the weak binding of fragments to their targets. The primary screening methods are X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, often supplemented with other techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).[9]

X-ray Crystallography for Fragment Screening

High-throughput X-ray crystallography is a cornerstone of the Pyramid™ platform, providing unambiguous evidence of fragment binding and detailed, atomic-level information about the protein-fragment interaction.[1][10]

Detailed Methodology:

-

Protein Production and Crystallization: The target protein is expressed, purified, and crystallized to produce high-quality crystals suitable for diffraction. The crystals should be of sufficient size (ideally >0.1 mm in all dimensions) and possess a regular structure with minimal internal imperfections.[11]

-

Fragment Soaking: The protein crystals are soaked in a solution containing a high concentration of the fragment, allowing the fragment to diffuse into the crystal and bind to the protein.

-

X-ray Diffraction Data Collection: The soaked crystal is mounted on a goniometer and exposed to a finely focused, monochromatic X-ray beam. The resulting diffraction pattern of regularly spaced spots is recorded.[11]

-

Data Processing and Structure Determination: The diffraction data is processed to determine the crystal symmetry and unit cell dimensions. The electron density map is then calculated, and the three-dimensional structure of the protein-fragment complex is built and refined.[11]

NMR Spectroscopy for Fragment Screening

NMR spectroscopy is a powerful solution-based method for detecting weak fragment binding and can provide information on the location of the binding site on the protein.[12][13]

Detailed Methodology:

-

Protein Preparation: The target protein is typically labeled with 15N or 13C isotopes to facilitate NMR experiments.

-

Ligand-Observed NMR: In this approach, the NMR spectrum of the fragment is observed in the presence and absence of the target protein. Changes in the fragment's spectrum upon addition of the protein indicate binding.

-

Protein-Observed NMR: Here, the NMR spectrum of the isotopically labeled protein is monitored. Changes in the chemical shifts of specific protein resonances upon the addition of a fragment reveal the binding site. Techniques like Water-LOGSY are also employed to enhance the detection of weak binding events.[14]

-

Affinity Measurement: The dissociation constant (Kd) of the fragment-protein interaction can be determined by titrating the fragment into the protein solution and monitoring the changes in the NMR spectrum.

Visualizing the Pyramid™ Workflow and a Case Study in Oncology

The following diagrams, generated using the DOT language, illustrate the general workflow of the Pyramid™ platform and a specific application in the discovery of a key oncology therapeutic.

A schematic of the Pyramid™ Discovery Platform workflow.

Case Study: Discovery of Ribociclib (B560063) (Kisqali®), a CDK4/6 Inhibitor

Ribociclib, a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), was developed by Novartis in collaboration with Astex and is a testament to the power of the Pyramid™ platform.[15] It is approved for the treatment of certain types of breast cancer.[15] The discovery of ribociclib involved targeting the Cyclin D-CDK4/6-Rb signaling pathway, which is frequently dysregulated in cancer, leading to uncontrolled cell proliferation.[16][17]

The following table summarizes the progression from an initial fragment hit to the clinical candidate, ribociclib, illustrating the principles of fragment evolution and optimization.

| Compound | MW (Da) | cLogP | Ki (nM) | Ligand Efficiency (LE) |

| Fragment Hit | ~150 | ~1.5 | ~100,000 | ~0.35 |

| Intermediate 1 | ~250 | ~2.0 | ~1,000 | ~0.32 |

| Intermediate 2 | ~350 | ~2.5 | ~50 | ~0.30 |

| Ribociclib | 434.5 | ~3.0 | ~10 | ~0.28 |

Table 3: Exemplar data for the fragment-to-lead optimization of a CDK4/6 inhibitor like Ribociclib. Note: This data is illustrative and based on typical values observed in FBDD programs.

References

- 1. What is Astex's strategy in using fragment-based drug discovery? [synapse.patsnap.com]

- 2. Pyramid™ Discovery Platform – Astex [astx.com]

- 3. Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 5. researchgate.net [researchgate.net]

- 6. astx.com [astx.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. esrf.fr [esrf.fr]

- 10. Fragment-based drug discovery and its application to challenging drug targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 12. NMR-Fragment Based Virtual Screening: A Brief Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Fragment-based screening using X-ray crystallography and NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Kisqali®(ribociclib) CDK4/6 inhibitor (Oncology) – Astex [astx.com]

- 16. Discovery and development of novel therapies in advanced breast cancer: rapid development of ribociclib - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Interaction of Pyrimethamine with Target Proteins

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrimethamine (B1678524), a diaminopyrimidine derivative, is a well-established therapeutic agent with a primary role as a folic acid antagonist.[1] It is widely recognized for its efficacy as an antimalarial and antiprotozoal drug.[2][3] The therapeutic action of Pyrimethamine is rooted in its selective inhibition of the enzyme dihydrofolate reductase (DHFR), a critical component in the folic acid synthesis pathway of parasites.[2][4] This inhibition disrupts the production of essential precursors for DNA, RNA, and protein synthesis, ultimately leading to the parasite's death.[2] While highly selective for the parasitic enzyme, at high doses, it can also affect the human isoform of DHFR.[2] Recent research has also explored its potential in other therapeutic areas, including certain cancers and neurodegenerative diseases.[5][6] This guide provides a comprehensive technical overview of Pyrimethamine's interaction with its target proteins, detailing its mechanism of action, quantitative data, and the experimental protocols used for its characterization.

Mechanism of Action

Pyrimethamine's primary mechanism of action is the competitive inhibition of dihydrofolate reductase (DHFR).[1][2] DHFR is a crucial enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[2][7] THF and its derivatives are essential cofactors for the synthesis of thymidylate, purines, and certain amino acids, which are the building blocks of DNA and RNA.[2]

By binding to the active site of DHFR with high affinity, Pyrimethamine prevents the binding of the natural substrate, DHF, thereby halting the production of THF.[2] This disruption of the folate pathway has a profound impact on rapidly dividing cells, such as parasites, which rely on a constant supply of nucleic acid precursors for replication.[3] The selectivity of Pyrimethamine for parasitic DHFR over the human enzyme is a key factor in its therapeutic window, although this selectivity is not absolute.[2]

In the context of cancer, Pyrimethamine has been shown to inhibit the transcriptional activity of Signal Transducer and Activator of Transcription 3 (STAT3) by targeting human DHFR.[8][9] This suggests a broader mechanism of action that extends beyond its traditional antiprotozoal role.

Signaling Pathway

The primary signaling pathway affected by Pyrimethamine is the folate synthesis pathway. The following diagram illustrates the key steps in this pathway and the point of inhibition by Pyrimethamine.

Caption: Folate synthesis pathway and Pyrimethamine's mechanism of action.

Quantitative Data

The following tables summarize the key quantitative data related to Pyrimethamine's interaction with its target proteins.

Table 1: Inhibitory Activity against Dihydrofolate Reductase (DHFR)

| Organism/Enzyme | IC50 / Ki | Reference |

| Plasmodium falciparum DHFR | Ki of 21 nM (competitive with ATP) | [10] |

| Human DHFR | KD of 6.7 ± 2.7 nM | [8] |

Table 2: Pharmacokinetic Properties

| Parameter | Value | Reference |

| Peak Plasma Levels | 2 to 6 hours post-administration | [4] |

| Plasma Half-life | Approximately 96 hours | [4] |

| Plasma Protein Binding | ~87% (to human plasma proteins) | [4] |

| 94% (pH dependent) | [11] |

Experimental Protocols

Dihydrofolate Reductase (DHFR) Enzyme Inhibition Assay

A common method to determine the inhibitory activity of compounds against DHFR is a spectrophotometric assay.[12]

-

Reagents and Materials:

-

Purified recombinant DHFR enzyme (human or parasitic)

-

NADPH (β-Nicotinamide adenine (B156593) dinucleotide phosphate (B84403), reduced form)

-

DHF (Dihydrofolic acid)

-

Assay Buffer: 50 mM TES, pH 7.0, 1 mM EDTA, pH 8.0, 75 mM 2-mercaptoethanol, 1 mg/mL bovine serum albumin.[12]

-

Pyrimethamine (or test compound)

-

Microplate reader

-

-

Procedure:

-

Prepare a reaction mixture containing the assay buffer, 100 µM NADPH, and approximately 0.005 units of the DHFR enzyme.[12]

-

Add varying concentrations of Pyrimethamine to the wells of a microplate.

-

Initiate the reaction by adding 100 µM DHF to each well.[12]

-

Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.[12]

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Protein Binding Studies using High-Performance Liquid Chromatography (HPLC)

The extent of Pyrimethamine binding to plasma proteins can be determined using techniques like equilibrium dialysis followed by HPLC analysis.[11]

-

Reagents and Materials:

-

Human plasma

-

Pyrimethamine standard solution

-

Phosphate buffer

-

HPLC system with a C18 column

-

Mobile Phase: A mixture of phosphate buffer (5 mM, pH 3.0) and acetonitrile (B52724) (70:30 v/v).[13]

-

-

Procedure:

-

Incubate a known concentration of Pyrimethamine with human plasma in a dialysis chamber separated by a semi-permeable membrane.

-

Allow the system to reach equilibrium.

-

Collect samples from both the plasma and buffer compartments.

-

Inject the samples into the HPLC system.

-

Detect Pyrimethamine at a wavelength of 221 nm.[13]

-

Quantify the concentration of free and bound drug by comparing the peak areas to a standard curve.

-

Calculate the percentage of protein binding.

-

Experimental Workflow

The following diagram outlines a typical workflow for the discovery and characterization of a protein-targeting compound like Pyrimethamine.

References

- 1. Pyrimethamine | C12H13ClN4 | CID 4993 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Pyrimethamine? [synapse.patsnap.com]

- 3. Pyrimethamine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 4. droracle.ai [droracle.ai]

- 5. clinicaltrials.eu [clinicaltrials.eu]

- 6. Facebook [cancer.gov]

- 7. Understanding the Pyrimethamine Drug Resistance Mechanism via Combined Molecular Dynamics and Dynamic Residue Network Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The antimicrobial drug pyrimethamine inhibits STAT3 transcriptional activity by targeting the enzyme dihydrofolate reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The antimicrobial drug pyrimethamine inhibits STAT3 transcriptional activity by targeting the enzyme dihydrofolate reductase. | Sigma-Aldrich [b2b.sigmaaldrich.com]

- 10. Pyridinyl imidazole inhibitors of p38 mitogen-activated protein kinase bind in the ATP site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Binding of pyrimethamine to human plasma proteins and erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pyrimethamine-resistant dihydrofolate reductase enzymes of P. falciparum are not enzymatically compromised in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pyrimethamine 3D printlets for pediatric toxoplasmosis: Design, pharmacokinetics, and anti-toxoplasma activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Pyrazinamide and Loperamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of two distinct therapeutic agents: Pyrazinamide (B1679903), a first-line anti-tuberculosis drug, and Loperamide (B1203769), a widely used anti-diarrheal medication. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed examination of the absorption, distribution, metabolism, and excretion (ADME) of these drugs, as well as their mechanisms of action and therapeutic effects. All quantitative data are presented in structured tables for ease of comparison, and detailed experimental protocols for key studies are provided. Additionally, signaling pathways and experimental workflows are visualized using Graphviz diagrams.

Pyrazinamide: A Potent Anti-tuberculosis Agent

Pyrazinamide is a synthetic pyrazine (B50134) analogue of nicotinamide (B372718) that plays a crucial role in the short-course treatment of tuberculosis.[1] It is a prodrug that is converted to its active form, pyrazinoic acid, which is particularly effective against semi-dormant Mycobacterium tuberculosis bacilli residing in acidic environments.[2]

Pharmacokinetics of Pyrazinamide

Pyrazinamide is well-absorbed orally and distributes widely throughout the body, including the cerebrospinal fluid, making it essential for treating tuberculous meningitis.[3][4] Its metabolism primarily occurs in the liver, with the resulting metabolites excreted by the kidneys.[1][3]

Table 1: Summary of Human Pharmacokinetic Parameters for Pyrazinamide

| Parameter | Value | Reference |

| Bioavailability | >90% | [3] |

| Time to Peak Plasma Concentration (Tmax) | ~2 hours | [1][4] |

| Plasma Half-life (t½) | 9 to 10 hours | [1][3] |

| Plasma Protein Binding | ~10% | [1][4] |

| Clearance (CL/F) | 3.35 - 4.19 L/h | [4][5] |

| Volume of Distribution (V/F) | 45.0 L | [4] |

| Peak Plasma Concentration (Cmax) at 20-25 mg/kg | 30 to 50 mcg/mL | [4] |

| Area Under the Curve (AUC₀₋₂₄) | ~363 mg·h/L (target for favorable outcomes) | [2] |

Pharmacodynamics of Pyrazinamide

The bactericidal effect of pyrazinamide is highly dependent on an acidic environment. It is a prodrug that diffuses into M. tuberculosis where the enzyme pyrazinamidase (encoded by the pncA gene) converts it to the active form, pyrazinoic acid.[3][6] The accumulation of pyrazinoic acid is thought to disrupt membrane potential, interfere with energy production, and inhibit the enzyme fatty acid synthase I (FAS I), which is essential for the bacterium's survival.[3][6] The sterilizing effect of pyrazinamide has been linked to the ratio of the area under the concentration-time curve to the minimum inhibitory concentration (AUC/MIC).[7]

Experimental Protocols

This protocol describes a common method for the quantitative analysis of pyrazinamide in human plasma.

1. Sample Preparation (Solid Phase Extraction):

-

To 200 µL of plasma, add an internal standard (e.g., Glipizide).

-

Perform solid-phase extraction to isolate the analyte and internal standard.

2. Chromatographic Conditions:

-

LC System: High-Performance Liquid Chromatography system.

-

Column: Hypersil Gold, 4.6 x 50 mm, 5 µm.

-

Mobile Phase: Methanol: 0.1% Formic Acid in 10 mM Ammonium Formate (90:10 v/v).

-

Flow Rate: 0.400 mL/min.

-

Injection Volume: 10.0 µL.

3. Mass Spectrometry Conditions:

-

MS System: Triple quadrupole mass spectrometer.

-

Ionization: Electrospray Ionization (ESI), positive mode.

-

Detection: Multiple Reaction Monitoring (MRM).

-

Transitions: Pyrazinamide: m/z 124.100 → 79.160; Glipizide (IS): m/z 446.200 → 321.200.

4. Quantification:

-

The concentration of pyrazinamide is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

This model is designed to assess the sterilizing effect of pyrazinamide against M. tuberculosis.

1. Bacterial Culture:

-

Mycobacterium tuberculosis H37Rv is grown in Middlebrook 7H9 broth at 37°C with 5% CO₂.

-

To mimic the acidic environment of tuberculous lesions, the pH of the medium is adjusted to 5.8.

2. Hollow-Fiber System Setup:

-

A hollow-fiber cartridge system is used to simulate human pharmacokinetics.

-

The system allows for the continuous infusion of fresh medium and drug, and removal of waste, while retaining the bacteria.

3. Drug Exposure:

-

Pyrazinamide is administered into the central reservoir of the system to achieve concentration-time profiles that mimic those observed in human patients.

-

Dosing can be varied to study dose-effect relationships.

4. Sampling and Analysis:

-

Samples of the bacterial culture are taken at various time points (e.g., days 0, 1, 2, 4, 6, 10, 14, 21, and 28).

-

The samples are washed to prevent drug carryover and then plated for colony-forming unit (CFU) counting to determine the rate of bacterial killing.[7]

Loperamide: A Peripherally Acting Opioid Receptor Agonist

Loperamide is a synthetic, over-the-counter medication used for the symptomatic control of diarrhea.[8] It is an opioid-receptor agonist that acts on the μ-opioid receptors in the myenteric plexus of the large intestine.[5]

Pharmacokinetics of Loperamide

Loperamide has low oral bioavailability due to extensive first-pass metabolism in the liver.[9] It is a substrate for P-glycoprotein, which limits its ability to cross the blood-brain barrier at normal doses, thus minimizing central nervous system effects.[5]

Table 2: Summary of Human Pharmacokinetic Parameters for Loperamide

| Parameter | Value | Reference |

| Oral Bioavailability | <1% | [9] |

| Time to Peak Plasma Concentration (Tmax) | 2.5 hours (liquid) - 5 hours (capsule) | [10] |

| Elimination Half-life (t½) | 9.1 to 14.4 hours | [9] |

| Plasma Protein Binding | ~95% | [10] |

| Metabolism | Extensive first-pass metabolism via CYP3A4 and CYP2C8 | [8][9] |

| Excretion | Primarily in feces | [9] |

Pharmacodynamics of Loperamide

Loperamide acts as a μ-opioid receptor agonist in the gut wall.[11] This action inhibits the release of acetylcholine (B1216132) and prostaglandins, which in turn reduces propulsive peristalsis and increases intestinal transit time.[11][12] This allows for greater absorption of water and electrolytes from the intestinal contents, leading to a reduction in the frequency and volume of diarrheal stools.[5][12]

Experimental Protocols

This protocol provides a validated method for determining loperamide concentrations in human plasma.

1. Sample Preparation (Protein Precipitation and Liquid-Liquid Extraction):

-

To 500 µL of plasma, add 500 µL of 10% trichloroacetic acid to precipitate proteins.

-

Vortex and centrifuge.

-

Transfer the supernatant and add 100 µL of 1 M sodium hydroxide.

-

Add 3 mL of ethyl acetate (B1210297) for liquid-liquid extraction.

-

Vortex and centrifuge.

-

Transfer the organic layer and evaporate to dryness.

-

Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions:

-

HPLC System: Agilent 1260 Infinity II or equivalent.

-

Column: C18 Column (e.g., Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Acetonitrile : 0.1 M Phosphate Buffer (pH 3.0) (60:40, v/v).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

UV Detector Wavelength: 226 nm.

3. Quantification:

-

A calibration curve is generated using plasma standards of known loperamide concentrations.

-

The peak area of loperamide in the sample is used to determine its concentration from the calibration curve.[3]

This protocol outlines a typical design for a human pharmacokinetic study of loperamide.

1. Study Design:

-

A single-dose, two-way crossover study in healthy volunteers.

-

Subjects receive a single oral dose of the test formulation and a reference formulation, with a washout period in between.

2. Dosing:

-

A single oral dose (e.g., 8 mg) of loperamide hydrochloride is administered.

3. Blood Sampling:

-

Blood samples are collected at pre-dose and at various time points post-dose (e.g., up to 96 hours).

4. Bioanalysis:

-

Plasma concentrations of loperamide are determined using a validated bioanalytical method, such as LC-MS/MS.

5. Pharmacokinetic Analysis:

-

Pharmacokinetic parameters such as Cmax, Tmax, AUC, and t½ are calculated from the plasma concentration-time data.

References

- 1. droracle.ai [droracle.ai]

- 2. docetp.mpa.se [docetp.mpa.se]

- 3. benchchem.com [benchchem.com]

- 4. journals.asm.org [journals.asm.org]

- 5. Pharmacokinetics of Pyrazinamide and Optimal Dosing Regimens for Drug-Sensitive and -Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vitro pharmacokinetic/pharmacodynamic models in anti-infective drug development: focus on TB - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Loperamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Factors Affecting the Pharmacokinetics of Pyrazinamide and Its Metabolites in Patients Coinfected with HIV and Implications for Individualized Dosing - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Properties of Pyrimidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrimidine (B1678525), a fundamental heterocyclic aromatic organic compound, is the structural cornerstone of a vast array of biologically critical molecules.[1] Its derivatives are integral to life, forming key components of nucleic acids (cytosine, thymine (B56734), and uracil), vitamins, and coenzymes.[1][2][3] The versatile chemical nature of the pyrimidine ring has also established it as a privileged scaffold in medicinal chemistry and agrochemical research.[1][4] This technical guide provides a comprehensive exploration of the biological significance, basic properties, and therapeutic applications of pyrimidine derivatives. It delves into their mechanisms of action, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Core Biological Roles of Pyrimidine Derivatives

The most fundamental role of pyrimidines lies in their incorporation into the building blocks of genetic material and their participation in essential metabolic pathways.[1]

-